Methyl 2-(4-fluorophenyl)benzoate
Overview
Description
Methyl 2-(4-fluorophenyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorophenyl)benzoate can be achieved through several methods. One common approach involves the esterification of 2-(4-fluorophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of alternative catalysts such as solid acids or enzymes can be explored to improve the sustainability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-fluorophenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 2-(4-fluorophenyl)benzoic acid.
Reduction: 2-(4-fluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(4-fluorophenyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used to investigate the metabolic pathways of fluorinated aromatic compounds.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of drug candidates. Its fluorinated phenyl group can impart desirable pharmacokinetic properties to the resulting compounds.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. It can also be employed in the development of new catalysts and reagents for organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)benzoate is primarily related to its chemical reactivity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further chemical reactions. The fluorine atom on the phenyl ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes that catalyze ester hydrolysis, such as esterases and lipases. The fluorinated phenyl group can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but lacks the additional phenyl ring.
Methyl 2-(4-chlorophenyl)benzoate: Similar structure with a chlorine atom instead of fluorine.
Methyl 2-(4-methylphenyl)benzoate: Similar structure with a methyl group instead of fluorine.
Uniqueness: Methyl 2-(4-fluorophenyl)benzoate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIPVYUBFZZBSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187378 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80254-82-6 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80254-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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